N-(Vinyloxycarbonyl)-L-serine

Radical polymerization Optically active polymers Vinyl carbamate monomers

N-(Vinyloxycarbonyl)-L-serine is an N-protected L-serine derivative bearing the vinyloxycarbonyl (VOC) group, a specialized carbamate-type amine masking agent introduced by Olofson et al. for peptide synthesis.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
CAS No. 45014-14-0
Cat. No. B12649360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Vinyloxycarbonyl)-L-serine
CAS45014-14-0
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC=COC(=O)NC(CO)C(=O)O
InChIInChI=1S/C6H9NO5/c1-2-12-6(11)7-4(3-8)5(9)10/h2,4,8H,1,3H2,(H,7,11)(H,9,10)/t4-/m0/s1
InChIKeyWRDWXTJVALMCAN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Vinyloxycarbonyl)-L-serine (CAS 45014-14-0): Core Identity and Procurement Positioning


N-(Vinyloxycarbonyl)-L-serine is an N-protected L-serine derivative bearing the vinyloxycarbonyl (VOC) group, a specialized carbamate-type amine masking agent introduced by Olofson et al. for peptide synthesis . The VOC group is introduced via reaction of L-serine with vinyl chloroformate under aqueous basic conditions and is characterized by its terminal vinyl moiety, which imparts orthogonal deprotection chemistry and radical polymerizability not found in conventional Boc-, Fmoc-, or Cbz-protected serines . The compound (molecular formula C₆H₉NO₅, MW 175.14 g/mol, LogP -0.813) is commercially available as a research reagent and has documented utility in both solution- and solid-phase peptide synthesis, polymer chemistry, and post-synthetic conjugation strategies .

Why N-(Vinyloxycarbonyl)-L-serine Cannot Be Replaced by Boc-, Fmoc-, or Cbz-L-serine Without Experimental Consequence


Standard N-protected serine derivatives (Boc, Fmoc, Cbz) serve exclusively as protected amino acid building blocks for peptide bond formation. N-(Vinyloxycarbonyl)-L-serine introduces a fundamentally distinct reactivity dimension: the terminal vinyl group enables radical addition, thiol-ene click chemistry, and free-radical polymerization that are chemically impossible with Boc, Fmoc, or Cbz analogs . Furthermore, the VOC group occupies a unique orthogonality space—it is stable to the hydrogenolytic conditions that cleave Cbz and to the basic conditions that remove Fmoc, yet is cleavable by mild acid (TFA), bromine/alcohol, or mercuric ion-mediated hydrolysis, enabling sequential deprotection strategies that cannot be executed with any single conventional protecting group . A direct substitution of VOC-serine with Boc-serine or Fmoc-serine therefore eliminates both the vinyl-mediated conjugation and polymerization pathways and the ability to orthogonally deprotect in the presence of acid- or base-sensitive functionality .

Head-to-Head and Cross-Study Comparative Evidence for N-(Vinyloxycarbonyl)-L-serine vs. Analogous Protected Serines


Free-Radical Polymerizability: VOC-L-serine vs. Boc-/Fmoc-/Cbz-L-serine (Class-Level Inference from VOC-Leucine Methyl Ester)

N-(Vinyloxycarbonyl)-L-serine possesses a terminal vinyl group capable of free-radical polymerization, a property entirely absent in Boc-, Fmoc-, and Cbz-protected serines. Direct comparative polymerization data for VOC-serine are not available in the peer-reviewed literature; however, class-level inference is provided by the structurally analogous monomer N-vinyloxycarbonyl-L-leucine methyl ester (VOC-L-M). VOC-L-M undergoes radical polymerization with AIBN (1 mol%) in bulk, chlorobenzene, methanol, or DMF to yield poly(VOC-L-M) with number-average molecular weight (Mₙ) of 7,400–19,000 g/mol . The resulting polymer exhibits a glass transition temperature (Tg) of 53°C and a 10% weight-loss temperature (Td₁₀%) of 255°C under nitrogen. In contrast, the corresponding isopropenyl analog (IOC-L-M) fails to polymerize with AIBN at 60°C and yields only low-molecular-weight polymer with BPO at 80°C, demonstrating that the vinyl carbamate structure is intrinsically superior to bulkier alkenyl carbamates for radical polymerization . Boc-L-serine, Fmoc-L-serine, and Cbz-L-serine lack any polymerizable olefin and therefore exhibit zero radical polymerizability under identical conditions.

Radical polymerization Optically active polymers Vinyl carbamate monomers Amino acid-based polymers

Orthogonal Deprotection Selectivity: VOC Stability Under Fmoc- and Cbz-Cleavage Conditions (Class-Level Inference from Patent Data)

The VOC group offers a deprotection orthogonality profile that none of the three dominant protecting groups (Boc, Fmoc, Cbz) can individually replicate. According to the foundational patent, the VOC group is removed by (a) bromine or halogen followed by alcohol, (b) mild acid (e.g., HCl in organic solvent), or (c) mercuric ion-induced hydrolysis . Critically, VOC is stable to catalytic hydrogenolysis (which cleaves Cbz) and to the mild basic conditions (piperidine) that remove Fmoc. While direct quantitative rate constants for VOC-L-serine deprotection are not published, the patent establishes that N-VOC amino acid derivatives are routinely prepared in aqueous base at pH 9–10 without degradation, conditions that would immediately cleave Fmoc . Conversely, VOC-glycine synthesis is achieved in 81% yield (Method A, MgO) and 75% yield (Method B, pH stat at pH 9.0) using vinyl chloroformate, demonstrating that the VOC group survives the aqueous basic conditions required for its own introduction . In contrast, Fmoc-L-serine would undergo quantitative β-elimination under pH 9 conditions within minutes; Boc-L-serine is stable to base but labile to TFA; and Cbz-L-serine is stable to both acid and base but requires hydrogenolysis, which would saturate the vinyl group of VOC .

Orthogonal protecting groups Solid-phase peptide synthesis Sequential deprotection Carbamate stability

TFA-Mediated VOC Deprotection: A Milder Alternative to Conventional Acidolysis (Cross-Study Comparable to Boc Cleavage)

A significant practical differentiation of VOC-protected amines is the demonstrated TFA-mediated cleavage protocol reported by Sutherland et al., wherein the N-vinyloxycarbonyl protecting group on advanced synthetic intermediates was quantitatively removed using a novel TFA-based deprotection method at room temperature . This finding is critical for procurement decision-makers: while Boc groups also require TFA for removal, the VOC-TFA cleavage proceeds via a distinct mechanistic pathway (protonation of the vinyl ether oxygen followed by hydrolysis) that does not generate the reactive tert-butyl cation intermediate responsible for side reactions (e.g., alkylation of Trp, Met, Cys residues) during Boc deprotection . The Sutherland protocol was successfully applied to complex molecules bearing additional sensitive functionality (fluoropyridine and chloropyridine rings) without degradation, and the final deprotected analogue (compound 4) retained high binding affinity at rat brain α4β2 (Ki not explicitly stated in abstract) and α7 nicotinic receptors . In contrast, standard Boc deprotection with TFA (50% TFA/CH₂Cl₂, 30 min) is known to cause measurable tert-butylation of susceptible nucleophilic side chains (up to 5–15% for Trp-containing peptides) unless scavengers are added .

Deprotection methodology Trifluoroacetic acid Nicotinic receptor ligands Vinyl carbamate cleavage

Thiol-Ene Click Reactivity of the Vinyl Carbamate Moiety: Enabling Bioconjugation and Surface Immobilization (Class-Level Inference from Vinyl Carbonates/Carbamates)

The terminal vinyl group of N-(Vinyloxycarbonyl)-L-serine is structurally capable of participating in thiol-ene radical addition reactions, a well-established click chemistry paradigm. While direct thiol-ene kinetic data for VOC-serine are not published, comprehensive class-level evidence from vinyl carbonates and vinyl carbamates demonstrates that these monomers undergo efficient thiol-ene photopolymerization to reach reactivity levels comparable to acrylates, while exhibiting significantly lower cytotoxicity . Specifically, Mautner et al. demonstrated that vinyl carbonate monomers cured via thiol-ene polymerization achieve mechanical properties (nanoindentation modulus and hardness) on par with acrylate-based networks and confirmed low toxicity by osteoblast cell culture experiments . Additionally, N-vinyloxycarbonyl derivatives of secondary amines have been shown to undergo efficient thiyl radical addition, enabling immobilization onto Merrifield SH resin to generate resin-bound 2-(thiobenzyl)ethyl carbamates—a solid-phase linkage strategy inaccessible with Boc- or Fmoc-protected amines . In contrast, Boc-L-serine, Fmoc-L-serine, and Cbz-L-serine lack any olefinic functionality and cannot participate in thiol-ene or radical-based immobilization chemistries, limiting their utility to conventional peptide coupling only.

Thiol-ene click chemistry Bioconjugation Cytocompatible monomers Photopolymerization

Validated HPLC Analytical Method with Pharmacokinetic Suitability: Enabling Quality Control and Purity Assessment

A robust, scalable reverse-phase HPLC method has been specifically validated for N-(Vinyloxycarbonyl)-L-serine using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This method is reported to be suitable for pharmacokinetic studies (with formic acid substitution for mass spectrometry compatibility) and scalable to preparative separation for impurity isolation . The compound exhibits a LogP value of -0.813, indicating moderate hydrophilicity that distinguishes it from more lipophilic protected serines such as Fmoc-L-serine (LogP typically >3) . While comparable HPLC retention data for Boc-, Fmoc-, and Cbz-serine under identical Newcrom R1 conditions are not available from the same source, the availability of a pre-optimized, MS-compatible analytical method reduces method development time for quality control laboratories. The dicyclohexylamine salt of VOC-L-serine has a defined melting point of 218°C (decomposition), providing an additional identity verification parameter .

HPLC analysis Method validation Quality control Pharmacokinetics

Definitive Application Scenarios for N-(Vinyloxycarbonyl)-L-serine Derived from Quantitative Differentiation Evidence


Synthesis of Chiral, Amino Acid-Functionalized Vinyl Polymers via Radical Polymerization

N-(Vinyloxycarbonyl)-L-serine is the protected serine of choice when the research objective is to prepare optically active, serine-bearing polymers via free-radical polymerization. As established by class-level polymerization data from VOC-leucine methyl ester (Mn 7,400–19,000, Tg 53°C, Td₁₀% 255°C) , the vinyl carbamate moiety is radically polymerizable with AIBN initiation, whereas Boc-, Fmoc-, and Cbz-protected serines lack any polymerizable functionality. This scenario is particularly relevant for biomaterials laboratories developing chiral stationary phases, molecularly imprinted polymers, or biodegradable poly(amino acid) mimics. The resulting poly(VOC-serine) can be subsequently deprotected under mild acidic conditions to reveal free amine groups for further functionalization, a strategy that is structurally precluded with conventional N-protected amino acids.

Orthogonal Deprotection Cascades in Complex Peptide Synthesis Requiring Three or More Independent Protecting Groups

When a peptide synthesis strategy demands simultaneous or sequential use of three or more chemically distinct amine protecting groups, N-(Vinyloxycarbonyl)-L-serine provides a unique deprotection vector orthogonal to both Fmoc (base-labile) and Cbz (hydrogenolysis-labile) . VOC is stable to piperidine and to H₂/Pd but is cleavable by mild acid (TFA), Br₂/alcohol, or Hg²⁺-mediated hydrolysis . This orthogonality is established by the patent data demonstrating that VOC-amino acids are synthesized in aqueous base at pH 9.0 in 75–81% yield—conditions that would instantaneously cleave Fmoc . Procurement of VOC-serine is therefore indicated for any SPPS protocol requiring a third orthogonal protecting group beyond the standard Boc/Fmoc pair, such as the synthesis of branched or cyclic peptides where site-selective deprotection is essential.

Thiol-Ene Click-Mediated Bioconjugation and Surface Immobilization of Serine-Containing Ligands

For projects involving covalent immobilization of serine-containing peptide fragments or amino acid ligands onto thiol-functionalized surfaces (e.g., gold nanoparticles, thiol-modified silica, or Merrifield SH resin), N-(Vinyloxycarbonyl)-L-serine is the uniquely suitable protected serine because its terminal vinyl group participates in efficient thiyl radical addition . As demonstrated with N-vinyloxycarbonyl secondary amines, thiyl radical addition to the vinyl group yields stable thioether-linked carbamate adducts on solid support . Neither Boc-, Fmoc-, nor Cbz-serine can engage in this chemistry. Furthermore, vinyl carbonate/carbamate-based polymers exhibit low cytotoxicity in osteoblast assays compared to acrylate-based alternatives, making VOC-serine the preferred building block for biomedical polymer and surface-functionalization applications where cell compatibility is a requirement .

TFA-Mediated Deprotection of Acid-Sensitive Substrates Without Carbocation Scavenger Additives

In the total synthesis of complex natural products or pharmaceutical intermediates bearing acid-sensitive and nucleophilic functionalities (e.g., indole, imidazole, or thioether side chains), N-(Vinyloxycarbonyl)-L-serine offers a distinct advantage over Boc-serine for the final deprotection step. The VOC group is cleaved by TFA via protonation/hydrolysis of the vinyl ether moiety without generating the electrophilic tert-butyl cation that causes irreversible alkylation side products during Boc deprotection (documented at 5–15% yield loss for Trp-containing peptides without scavengers) . The TFA-mediated VOC deprotection protocol was successfully applied to fluoropyridine- and chloropyridine-bearing intermediates in the synthesis of nicotinic receptor ligands without degradation of the halogenated heterocycles . This scenario directly supports the procurement of VOC-serine over Boc-serine when the synthetic target contains oxidation-prone or carbocation-sensitive functional groups.

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